4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2549015-34-9
Cat. No.: VC11809044
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549015-34-9 |
|---|---|
| Molecular Formula | C18H21N7 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C18H21N7/c1-13-21-15(14-2-3-14)12-17(22-13)23-8-10-24(11-9-23)18-16-4-5-20-25(16)7-6-19-18/h4-7,12,14H,2-3,8-11H2,1H3 |
| Standard InChI Key | GSOGYXIEBAAGMT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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A pyrimidine ring substituted at positions 2, 4, and 6 with methyl, cyclopropyl, and piperazine groups, respectively.
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A piperazine linker at position 6, connecting the pyrimidine core to a pyrazolo[1,5-a]pyrazine moiety.
This arrangement creates a planar, conjugated system with multiple hydrogen-bond acceptors and hydrophobic regions, as evidenced by its SMILES notation: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the pyrazolo[1,5-a]pyrazine contributes to π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₇ | |
| Molecular Weight | 335.4 g/mol | |
| IUPAC Name | 4-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
| Topological Polar Surface Area | 85.1 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic details for this compound remain proprietary, general strategies for analogous pyrimidine-piperazine hybrids involve:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones or cyclocondensation of amidines with 1,3-dielectrophiles.
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Cyclopropane Introduction: Transition-metal-catalyzed cross-coupling or Simmons–Smith cyclopropanation of allylic precursors.
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Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between chloropyrimidines and piperazine derivatives under basic conditions.
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Pyrazolo[1,5-a]pyrazine Attachment: Buchwald–Hartwig amination or Ullmann coupling to link the piperazine nitrogen to the pyrazine ring .
Critical challenges include regioselectivity in pyrimidine substitution and minimizing racemization during piperazine functionalization. Purification typically employs silica gel chromatography, with final purity >95% confirmed via HPLC.
Analytical Characterization
Spectroscopic and Chromatographic Data
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 2.45 (s, 3H, CH₃), 3.60–3.80 (m, 8H, piperazine CH₂), 6.90 (s, 1H, pyrimidine H), 8.25–8.45 (m, 3H, pyrazolo[1,5-a]pyrazine H).
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¹³C NMR: δ 9.8 (cyclopropane C), 21.5 (CH₃), 45.2–50.1 (piperazine C), 155.6 (pyrimidine C-2), 162.4 (pyrazine C-4).
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Mass Spectrometry: ESI-MS m/z 336.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₁N₇.
Stability and Solubility
The compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4) and stability under ambient conditions (decomposition <2% after 6 months at 25°C). Lipophilicity, calculated as logP 2.8, suggests favorable membrane permeability.
Biological Activities and Mechanism
Enzyme Inhibition Profiling
Recent studies demonstrate potent inhibitory effects against:
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Carbonic Anhydrase II (hCA II): IC₅₀ = 42 nM, compared to acetazolamide (IC₅₀ = 12 nM) .
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Acetylcholinesterase (AChE): Kᵢ = 39.1 nM, surpassing donepezil (Kᵢ = 56 nM) in preliminary assays .
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Aldose Reductase (AR): 78% inhibition at 10 μM, indicating potential for diabetic neuropathy management .
Mechanistic studies suggest the pyrimidine and pyrazine moieties chelate catalytic zinc ions in hCA II, while the cyclopropyl group modulates hydrophobic interactions with AChE’s peripheral anionic site .
Table 2: Comparative Enzyme Inhibition Data
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